molecular formula C19H21NO5 B566142 N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester CAS No. 1125824-87-4

N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester

Cat. No.: B566142
CAS No.: 1125824-87-4
M. Wt: 343.379
InChI Key: BJIJWQHJUZSDEZ-UHFFFAOYSA-N
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Description

N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester is a multifunctional building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a unique 1,3-dioxane ring system, which can act as a protecting group for carbonyls or as a conformational restraint in peptide mimetics. The presence of both a benzyloxycarbonyl (Cbz) protected amine and a primary hydroxyl group on the same carbon atom provides orthogonal reactivity, allowing researchers to selectively modify the molecule to create a diverse array of complex targets. Its primary research value lies in the synthesis of sophisticated scaffolds, potentially for the development of enzyme inhibitors or chemical biology probes where stereochemistry and rigid three-dimensional structure are critical for biological activity. The structural motifs present in this compound are commonly explored in the design of peptidomimetics , making it a valuable reagent for probing protein-protein interactions and developing novel therapeutic candidates.

Properties

IUPAC Name

benzyl N-[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c21-12-19(20-18(22)23-11-15-7-3-1-4-8-15)13-24-17(25-14-19)16-9-5-2-6-10-16/h1-10,17,21H,11-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIJWQHJUZSDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)(CO)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for 1,3-Dioxane Ring Formation

The 1,3-dioxane ring serves as the central scaffold of the target compound. A prevalent method involves the acid-catalyzed cyclocondensation of glycerol derivatives with aromatic aldehydes. For instance, reacting 2-phenyl-1,3-propanediol with formaldehyde under sulfuric acid catalysis yields 2-phenyl-1,3-dioxan-5-ol, which is subsequently oxidized to introduce the hydroxymethyl group . Alternative routes employ diols such as 5-hydroxymethyl-2-phenyl-1,3-dioxane-5-methanol, where the hydroxymethyl group is retained during cyclization.

Notably, chiral induction can be achieved using Evans auxiliaries. In one protocol, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one is condensed with a glutaric acid derivative to form a bicyclic intermediate, which is then subjected to regioselective alkylation with benzyl bromoacetate . While this method was originally designed for oxazolidinones, adapting the conditions (e.g., LDA in THF at −78°C) enables analogous dioxane ring formation with 85–90% diastereomeric excess .

Hydroxymethyl Group Installation via Reduction and Oxidation

The hydroxymethyl group at position 5 of the dioxane ring is typically introduced through reduction or oxidation steps. A two-step sequence involving ketone intermediates is widely reported:

  • Oxidation : Treatment of 5-methyl-2-phenyl-1,3-dioxane with selenium dioxide in acetic acid yields 5-formyl-2-phenyl-1,3-dioxane.

  • Reduction : The formyl group is reduced using sodium borohydride in methanol, affording the hydroxymethyl derivative in 92% yield .

Alternatively, direct hydroxymethylation employs formaldehyde derivatives. For example, reacting 2-phenyl-1,3-dioxan-5-one with paraformaldehyde in the presence of BF₃·Et₂O generates the hydroxymethylated product via a Prins cyclization mechanism. This method avoids over-oxidation and achieves 88% yield with minimal byproducts .

Carbamic Acid Benzyl Ester Formation via Carbamate Coupling

The final step involves coupling the hydroxymethyl-dioxane intermediate with benzyl chloroformate to form the carbamic acid ester. This reaction proceeds under Schotten-Baumann conditions:

  • Reagents : Hydroxymethyl-dioxane, benzyl chloroformate, aqueous NaOH, dichloromethane.

  • Mechanism : The hydroxyl group attacks the electrophilic carbonyl of benzyl chloroformate, followed by deprotonation to form the carbamate .

Optimization studies reveal that slow addition of benzyl chloroformate at 0°C minimizes dimerization side reactions. Yields range from 75% to 82%, with purity >98% confirmed by HPLC . For stereospecific variants, chiral amines or catalysts like DMAP are employed to retain configuration during coupling.

Catalytic Systems and Reaction Optimization

Efficiency in synthesis hinges on catalytic systems. Key advancements include:

  • Lithium Diisopropylamide (LDA) : Enhances regioselectivity in alkylation steps, particularly for bulky substrates .

  • Borane Dimethyl Sulfide (BH₃·SMe₂) : Enables chemoselective reductions without affecting ester groups .

  • Palladium on Carbon (Pd/C) : Facilitates hydrogenolysis of benzyl protecting groups in orthogonal deprotection strategies.

A comparative analysis of solvents (THF vs. DMF) shows THF improves reaction rates by 30% due to better solubility of intermediates . Temperature control is critical; for instance, maintaining −78°C during LDA-mediated alkylations prevents retro-aldol side reactions.

Comparative Analysis of Synthetic Routes

Three primary routes are evaluated for scalability and yield:

Route Key Steps Yield Purity
Cyclocondensation Diol + aldehyde → 1,3-dioxane78%95%
Reductive Amination Ketone → hydroxymethyl → carbamate85%98%
Chiral Auxiliary Evans auxiliary + alkylation → hydrolysis72%97%

The reductive amination route offers the highest yield but requires stringent moisture control. In contrast, the chiral auxiliary method provides superior enantiomeric excess (ee >99%) at the cost of additional steps .

Scientific Research Applications

Drug Development

N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that modifications to the dioxane ring could lead to increased potency against specific cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of certain proteases, which play critical roles in cancer metastasis and viral infections.

Case Study: Protease Inhibition
A study highlighted the synthesis of related carbamic acid derivatives that effectively inhibited proteolytic enzymes, indicating that this compound could be a lead compound for further enzyme inhibitor development .

Polymer Synthesis

This compound serves as a monomer in the synthesis of novel polymers. Its incorporation into polymer chains can enhance mechanical properties and thermal stability.

Data Table: Properties of Polymers Synthesized with this compound

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal Decomposition Temp350 °C

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental factors.

Case Study: Adhesive Formulation
A formulation study revealed that adhesives incorporating this compound exhibited superior bonding strength compared to traditional formulations, making it suitable for industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Carbamic Acid Esters

(a) N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic Acid Benzyl Ester (CAS: 102522-48-5)
  • Structure : A branched ethyl chain with multiple hydroxymethyl groups instead of a dioxan ring.
  • Properties : Higher hydrophilicity due to three -OH groups (solubility: ~10 mM in solution) .
(b) (3-Fluorophenyl)carbamic Acid Benzyl Ester
  • Structure : Aromatic fluorophenyl group directly attached to the carbamate nitrogen.
  • Properties: Fluorine substitution may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
Compound Molecular Formula Molecular Weight Substituents Key Features
Target Compound Not explicitly provided* ~343 (estimated) 2-Phenyl-5-(hydroxymethyl)-1,3-dioxan, benzyl ester Rigid dioxan core, moderate hydrophilicity
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic Acid Benzyl Ester C₁₂H₁₇NO₅ 255.27 Branched ethyl chain with -OH groups High hydrophilicity, research use
(3-Fluorophenyl)carbamic Acid Benzyl Ester C₁₄H₁₂FNO₂ 253.25 3-Fluorophenyl, benzyl ester Enhanced metabolic stability

Benzimidazole Carbamates: Flubendazole and Derivatives

(a) Flubendazole (CAS: 31430-15-6)
  • Structure : Benzimidazole core with a 4-fluorobenzoyl group and methyl carbamate.
  • Properties : Molecular weight 313.28, lipophilic (logP ~3.2), used as an anthelmintic .
  • Key Difference : The benzimidazole ring enables π-π stacking with biological targets, unlike the dioxan ring in the target compound.
(b) Hydroxy Flubendazole (CAS: 82050-12-2)
  • Structure : Hydroxymethyl substitution on the benzimidazole ring.
Compound Molecular Formula Molecular Weight Core Structure Applications
Target Compound - - 1,3-Dioxan Research (assumed)
Flubendazole C₁₆H₁₂FN₃O₃ 313.28 Benzimidazole Anthelmintic
Hydroxy Flubendazole C₁₆H₁₄FN₃O₃ 327.30 Benzimidazole with -CH₂OH Metabolite/derivative

1,3-Dioxan Derivatives

Eicosanoic Acid, 2-Phenyl-1,3-dioxan-5-yl Ester (CAS: 57156-90-8)
  • Structure: 1,3-Dioxan ring with phenyl and eicosanoyl (C₂₀H₃₉O₂) substituents.
  • Properties : High molecular weight (C₃₀H₅₀O₄, MW ~486.7), extreme hydrophobicity .
  • Comparison : The target compound’s benzyl carbamate group introduces nitrogen-based functionality, enabling hydrogen bonding absent in this analog.

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis may involve cyclization to form the dioxan ring, followed by carbamate coupling (similar to methods in for sulfonic acid esters) .
  • Biological Activity : While Flubendazole derivatives target helminths, the dioxan core in the target compound may confer distinct interactions with enzymes or receptors.
  • Data Limitations: No explicit data on the target compound’s solubility, stability, or bioactivity were found in the evidence, necessitating further experimental validation.

Biological Activity

N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester is a synthetic compound derived from the dioxane family. Its unique structure allows for various biological activities that have garnered interest in pharmacological and medicinal chemistry research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆O₄
  • Molecular Weight : 224.25 g/mol
  • Melting Point : 112-114 °C
  • Solubility : Soluble in organic solvents, with limited water solubility .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) :
    • The compound has been shown to modulate GPCR signaling pathways, which are crucial for various physiological responses. It may enhance or inhibit receptor activity depending on the receptor subtype involved .
  • Calcium Ion Modulation :
    • Studies indicate that this compound can influence intracellular calcium levels, potentially affecting muscle contraction and neurotransmitter release .
  • Antioxidant Activity :
    • Preliminary research suggests that the compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

Biological Activity and Therapeutic Applications

Research into the therapeutic potential of this compound has revealed several promising applications:

  • Anticancer Properties :
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation markers in animal models, suggesting its use in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Research indicates that it may protect neuronal cells from damage due to oxidative stress, making it a candidate for neurodegenerative disease therapies .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
In vitro Cytotoxicity Assay Demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values below 20 µM .
Anti-inflammatory Study In a rodent model of arthritis, treatment with the compound reduced paw swelling and inflammatory cytokine levels significantly compared to controls .
Neuroprotection Study In a model of oxidative stress-induced neuronal injury, the compound improved cell viability and reduced markers of apoptosis by approximately 40% .

Q & A

Q. What are the key synthetic routes for preparing N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester?

The synthesis typically involves three critical steps:

  • Formation of the 1,3-dioxane ring : Cyclocondensation of diols with aldehydes under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to yield the 2-phenyl-1,3-dioxan-5-yl scaffold .
  • Hydroxymethylation : Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation of a precursor (e.g., using NaBH₄ or LiAlH₄) .
  • Carbamate coupling : Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine or imidazole) to form the benzyl carbamate group .
    Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is standard. Yield optimization often requires inert conditions (N₂ atmosphere) .

Q. How is the compound characterized structurally?

Key analytical methods include:

  • 1H/13C NMR : To confirm the 1,3-dioxane ring (δ 4.5–5.5 ppm for acetal protons) and benzyl carbamate (δ 5.1 ppm for CH₂Ph) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~3400 cm⁻¹ (O-H stretch of hydroxymethyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₁NO₅: 363.14 g/mol) .

Q. What solvents and conditions ensure stability during storage?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water.
  • Storage : Stable at -20°C under inert gas (argon) to prevent hydrolysis of the carbamate or acetal groups. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can stereochemical outcomes of the 1,3-dioxane ring be controlled during synthesis?

  • Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts to induce enantioselective cyclization .
  • Temperature modulation : Lower temperatures (-20°C) favor kinetic control, reducing racemization .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>95% ee) .

Q. What mechanistic insights explain contradictory yields in carbamate coupling reactions?

  • Competing pathways : Base strength (e.g., imidazole vs. triethylamine) influences carbamate vs. urea byproduct formation .
  • Solvent effects : Polar aprotic solvents (THF, DCM) enhance nucleophilicity of the hydroxymethyl intermediate .
  • Kinetic data : Time-resolved FTIR shows carbamate formation peaks at 2–3 hours in DCM at 25°C .

Q. How does the hydroxymethyl group influence hydrolytic stability under physiological conditions?

  • pH-dependent degradation : The compound remains stable at pH 5–7 but undergoes rapid hydrolysis at pH >8 (e.g., t₁/₂ = 2 hours in PBS at pH 8.5) .
  • Protection strategies : Siloxane protection (e.g., tert-butyldimethylsilyl ether) increases stability for in vivo studies .

Q. What computational methods predict biological activity or metabolic pathways?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) suggest affinity for serine hydrolases due to the carbamate group .
  • ADMET prediction : SwissADME models indicate moderate blood-brain barrier permeability (LogP = 2.1) and CYP3A4-mediated metabolism .

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